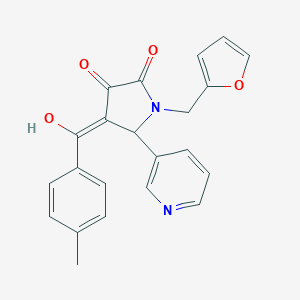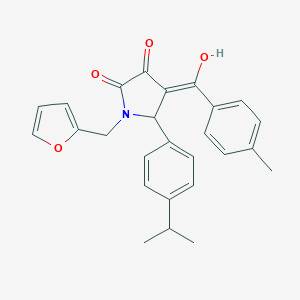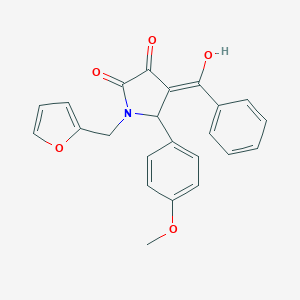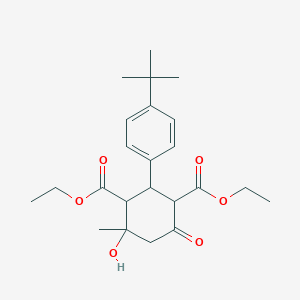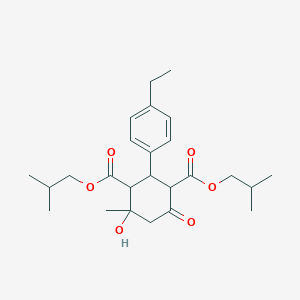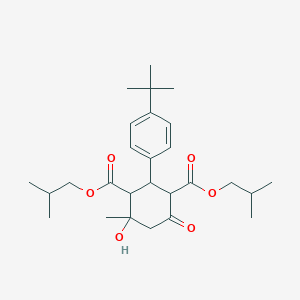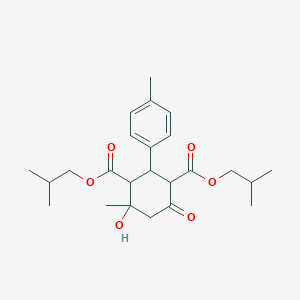![molecular formula C22H21NO5 B282487 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi, also known as HMBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. In
作用机制
The mechanism of action of 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer research, 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation. In Alzheimer's disease research, 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to reduce the activity of the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. In diabetes research, 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to activate the AMPK pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to have several biochemical and physiological effects in various disease models. In cancer research, 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease research, 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to reduce oxidative stress, improve cognitive function, and reduce the accumulation of beta-amyloid plaques. In diabetes research, 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation.
实验室实验的优点和局限性
One advantage of using 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi in lab experiments is its potential therapeutic applications in various disease models. 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to have a wide range of effects in different disease models, making it a promising candidate for further research. However, one limitation of using 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi in lab experiments is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the cost of synthesizing 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi may be prohibitive for some researchers.
未来方向
There are several future directions for research on 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi. One direction is to explore its potential therapeutic applications in other disease models, such as cardiovascular disease and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi in more detail, in order to better understand its effects on disease progression. Additionally, researchers may explore alternative synthesis methods for 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi that are more cost-effective and scalable for large-scale production.
Conclusion:
3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its complex synthesis method and wide range of effects in various disease models make it a promising candidate for further research. Understanding the mechanism of action of 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi and exploring its potential therapeutic applications in other disease models are important future directions for research in this field.
合成方法
The synthesis of 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi involves several steps, including the condensation of 4-methylbenzoyl chloride with p-toluidine, followed by the reaction of the resulting product with ethyl acetoacetate and ammonium acetate. The final product is obtained through the reduction of the resulting pyrrole compound with sodium borohydride. The synthesis of 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi is a complex process that requires expertise in organic chemistry.
科学研究应用
3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been the subject of several scientific studies due to its potential therapeutic applications. Researchers have explored the use of 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to reduce oxidative stress and improve cognitive function. In diabetes research, 3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi has been shown to improve glucose metabolism and insulin sensitivity.
属性
分子式 |
C22H21NO5 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
3-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C22H21NO5/c1-13-3-7-15(8-4-13)19-18(20(26)16-9-5-14(2)6-10-16)21(27)22(28)23(19)12-11-17(24)25/h3-10,19,26H,11-12H2,1-2H3,(H,24,25)/b20-18+ |
InChI 键 |
RQJMVHWEHCMZQS-CZIZESTLSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCC(=O)O |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCC(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282406.png)

![5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)

